molecular formula C12H10N6O2 B11846761 9-(2-nitrobenzyl)-9H-purin-6-amine CAS No. 10549-96-9

9-(2-nitrobenzyl)-9H-purin-6-amine

Cat. No.: B11846761
CAS No.: 10549-96-9
M. Wt: 270.25 g/mol
InChI Key: QRWDYRHCEDQYMG-UHFFFAOYSA-N
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Description

9-(2-nitrobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a nitrobenzyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-nitrobenzyl)-9H-purin-6-amine typically involves the introduction of the 2-nitrobenzyl group to the purine ring. One common method involves the reaction of 2-nitrobenzyl bromide with 9H-purin-6-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-(2-nitrobenzyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(2-nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photochemical cleavage upon exposure to UV light, releasing the active purine moiety. This property is exploited in various biological assays and photochemical studies. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-nitrobenzyl)-9H-purin-6-amine
  • 2-nitrobenzyl alcohol
  • 2-nitrobenzyl bromide
  • 2-nitrobenzyl chloride

Uniqueness

This compound is unique due to its combination of a purine ring and a nitrobenzyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrobenzyl group allows for photochemical cleavage, making it a valuable tool in photochemical studies and biological assays .

Properties

CAS No.

10549-96-9

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

9-[(2-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-3-1-2-4-9(8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15)

InChI Key

QRWDYRHCEDQYMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-]

Origin of Product

United States

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